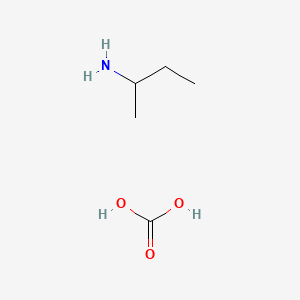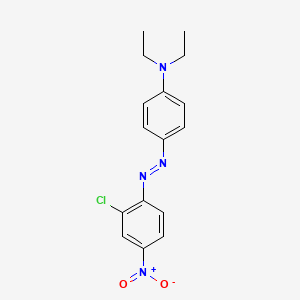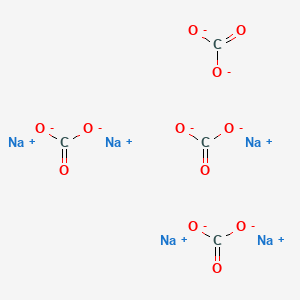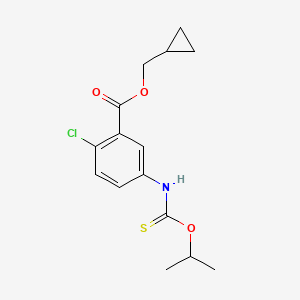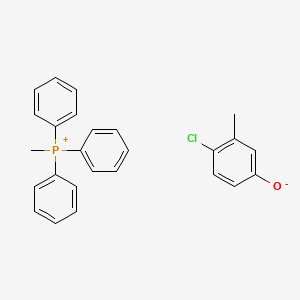
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and methyl(triphenyl)phosphanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate involves the reaction of 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile . The resulting product is then reacted with methyl(triphenyl)phosphanium to form the final compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
化学反応の分析
Types of Reactions
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives.
科学的研究の応用
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
4-chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
4-chloro-2-methylphenol: Differing in the position of the methyl group, which affects its chemical properties and uses.
3-chloro-4-methylphenol: Another positional isomer with distinct chemical behavior.
Uniqueness
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is unique due to its combination of phenolate and phosphanium functionalities, which confer distinct reactivity and potential applications not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
94231-03-5 |
|---|---|
分子式 |
C26H24ClOP |
分子量 |
418.9 g/mol |
IUPAC名 |
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C7H7ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-4-6(9)2-3-7(5)8/h2-16H,1H3;2-4,9H,1H3/q+1;/p-1 |
InChIキー |
SCNPQLWLCQZOFF-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


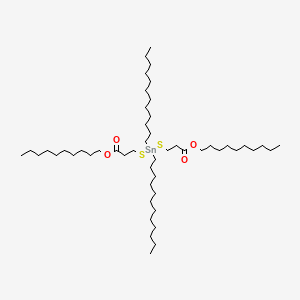
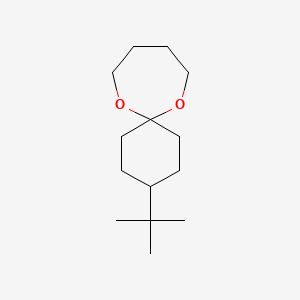

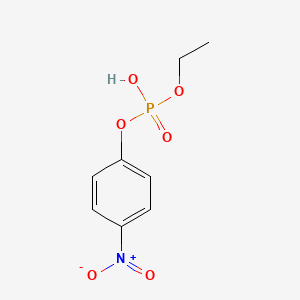
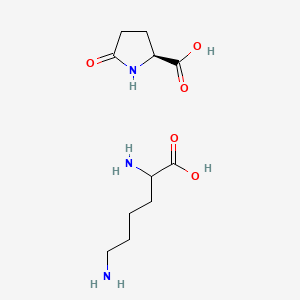
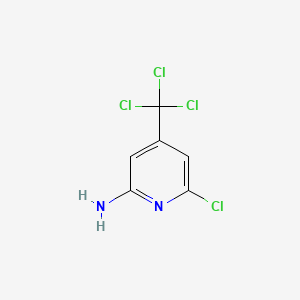
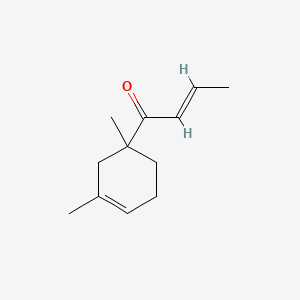

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
